2-(4-溴-2-甲酰基苯氧基)乙酸

描述

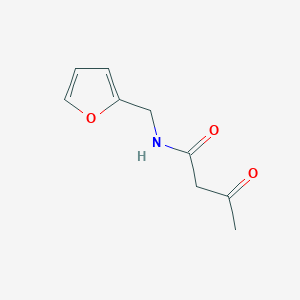

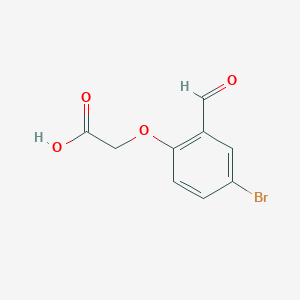

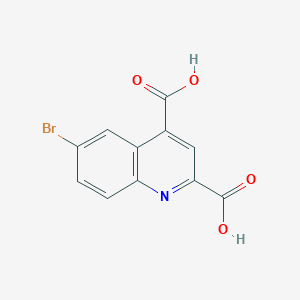

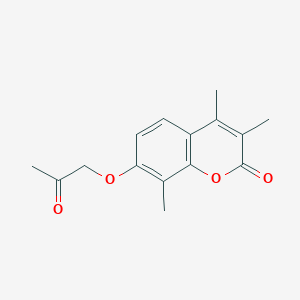

The compound of interest, 2-(4-Bromo-2-formylphenoxy)acetic acid, is a brominated aromatic compound with a formyl group and an acetic acid moiety. This structure suggests potential reactivity typical of carboxylic acids and aromatic aldehydes, as well as the influence of the bromine atom on the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related brominated aromatic acetic acids has been demonstrated in the literature. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar synthetic approach could be applied to synthesize 2-(4-Bromo-2-formylphenoxy)acetic acid, potentially involving the bromination of a formyl-substituted phenoxyacetic acid precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic acetic acids can be quite intricate. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The presence of the bromine atom, which is electron-withdrawing, affects the bond angles around the substituents, indicating an influence on the overall molecular conformation . This information can be extrapolated to suggest that the bromine and formyl groups in 2-(4-Bromo-2-formylphenoxy)acetic acid would similarly affect its molecular geometry.

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various chemical reactions, particularly those involving electrophilic aromatic substitution. The presence of a formyl group could make the compound a precursor for further functionalization, such as the synthesis of 1,3,4-thiadiazole derivatives, as seen in related compounds . Additionally, the carboxylic acid group offers another site for chemical transformations, such as esterification, as demonstrated by the use of 4-bromomethyl-7-acetoxycoumarin (Br-Mac) to form ester derivatives for chromatographic analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromo-2-formylphenoxy)acetic acid can be inferred from related compounds. For instance, the crystal structure elucidation of 2-(4-fluorophenoxy) acetic acid provides insights into the intermolecular interactions and packing modes that could be expected for halogenated phenoxyacetic acids . The decomposition of 2-bromophenol in NaOH solution at high temperatures indicates the potential for debromination and the formation of carboxylic acids under alkaline conditions . These findings suggest that 2-(4-Bromo-2-formylphenoxy)acetic acid would have similar reactivity and stability profiles under various conditions.

科学研究应用

Synthesis and Biological Activity

- 2-(4-Bromo-2-formylphenoxy)acetic acid has been used in the synthesis of various biologically active compounds. For example, its derivatives have shown potent bioactivity against gram-negative bacterium Pseudomonas aeruginosa, pathogenic fungus Candida albicans, and certain earthworms (Dahiya et al., 2008).

- This compound has also been part of the synthesis of new thiazolidin-4-ones and thiazolin-4-ones, which are anticipated to have biological activities (K. Kandeel, 2006).

Anti-Mycobacterial Agents

- Derivatives of 2-(4-Bromo-2-formylphenoxy)acetic acid have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (M. Yar et al., 2006).

Antimicrobial Evaluation

- Several 1,3,4-thiadiazole derivatives of 2-(4-Bromo-2-formylphenoxy)acetic acid have been synthesized and shown significant in vitro antimicrobial activities against various microbial strains (M. Noolvi et al., 2016).

Antioxidant Activity

- Natural bromophenols, which include derivatives of 2-(4-Bromo-2-formylphenoxy)acetic acid, have been isolated from marine algae and exhibit significant DPPH radical-scavenging activity, suggesting potential as natural antioxidants (Ke Li et al., 2007).

Structural and Chemical Analysis

- The compound 2-(4-Bromo-2-formylphenoxy)acetic acid and its derivatives have been extensively studied for their chemical structures and properties, contributing to the understanding of molecular configurations in pharmaceutical and chemical research (I. Guzei et al., 2010).

安全和危害

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and specific procedures in case of accidental ingestion or contact with skin .

属性

IUPAC Name |

2-(4-bromo-2-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRYNWDCFUKVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359528 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-formylphenoxy)acetic acid | |

CAS RN |

24589-89-7 | |

| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)